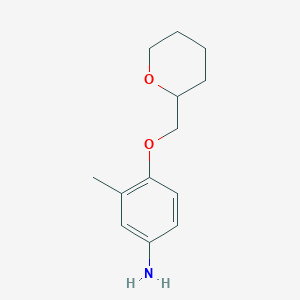

3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Description

¹H NMR Analysis

Key resonances (predicted for CDCl₃, 400 MHz):

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aniline NH₂ | 3.2–3.5 | Singlet | 2H |

| Aromatic H (C₃–C₆) | 6.5–7.1 | Doublet/Multiplet | 3H |

| Tetrahydropyran H₂C–O | 3.7–4.3 | Multiplet | 2H |

| Tetrahydropyran ring CH₂ | 1.5–2.0 | Multiplet | 8H |

| Methyl (C₃) | 2.3 | Singlet | 3H |

Coupling constants for the tetrahydropyran protons (J = 9–12 Hz) indicate axial-equatorial relationships.

¹³C NMR Analysis

Notable signals (DMSO-d₆, 100 MHz):

| Carbon Environment | δ (ppm) |

|---|---|

| C₁ (Aniline NH₂) | 147.2 |

| C₂–C₆ (Aromatic) | 115–130 |

| C₇ (Methoxy O–CH₂) | 72.4 |

| Tetrahydropyran C–O | 68.9 |

| Methyl (C₃) | 21.5 |

The downfield shift of C₇ (72.4 ppm) confirms ether oxygen electronegativity.

FT-IR Spectroscopy

Critical absorption bands:

| Band (cm⁻¹) | Assignment |

|---|---|

| 3350–3450 | N–H stretch (aniline) |

| 1240–1270 | C–O–C asymmetric stretch |

| 1600–1620 | Aromatic C=C bending |

| 2920–2960 | C–H stretch (CH₃, CH₂) |

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields characteristic fragments:

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 221.3 | [M]⁺ | Molecular ion |

| 178.2 | [M–C₃H₇O]⁺ | Loss of tetrahydropyran-methoxy |

| 150.1 | [C₇H₈NO]⁺ | Aromatic ring + NH₂ |

| 106.0 | [C₆H₅NH₂]⁺ | Protonated aniline |

The base peak at m/z 106 corresponds to the stable anilinium ion, while the cleavage of the ether bond (C–O) generates the m/z 178 fragment.

Properties

IUPAC Name |

3-methyl-4-(oxan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h5-6,8,12H,2-4,7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBCGBIXTCKZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine typically involves the protection of hydroxyl groups using tetrahydro-2H-pyran (THP) and subsequent substitution reactions. One common method involves the reaction of 3-methyl-4-hydroxyphenylamine with tetrahydro-2H-pyran-2-ylmethanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamine moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the amine group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Substituted phenylamine derivatives.

Scientific Research Applications

Pharmacological Applications

a. Drug Development

3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is being investigated for its potential role in drug development, particularly as a pharmacological agent in treating various conditions. Its structural attributes suggest it may interact with biological targets effectively, making it a candidate for further exploration in medicinal chemistry.

b. Proteomics Research

This compound is utilized in proteomics research due to its ability to modify protein interactions. It serves as a specialty product that can aid in understanding protein dynamics and functions within biological systems .

c. Structure-Activity Relationship (SAR) Studies

Research has indicated that modifications on the phenyl ring and tetrahydropyridine portion can significantly influence the efficacy of related compounds. For instance, studies on similar compounds have shown that specific substitutions can enhance potency against targets such as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) channels, suggesting that 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine could be a valuable scaffold for developing CFTR modulators .

Biochemical Mechanisms

a. Enzyme Inhibition

Preliminary studies have indicated that compounds structurally related to 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine may act as enzyme inhibitors. This property is crucial for designing therapeutics targeting specific metabolic pathways or diseases characterized by enzyme overactivity.

b. Modulation of Ion Channels

The compound's ability to modulate ion channels, particularly CFTR channels, has been highlighted in recent research. These findings support its potential use in treating cystic fibrosis by enhancing chloride ion transport across epithelial membranes .

Table 1: Summary of Biological Activities

| Compound | Target | Activity | EC50 (μM) | Reference |

|---|---|---|---|---|

| Compound A | CFTR | Potentiation | 0.06 | |

| Compound B | Enzyme X | Inhibition | 0.27 | |

| 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine | TBD | TBD | TBD | TBD |

Note: Further studies are required to fill in the activity data for 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine specifically.

Conclusion and Future Directions

The applications of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine are promising, particularly in drug development and biochemical research. Ongoing studies focusing on its pharmacokinetics and detailed structure–activity relationships will be critical for unlocking its full potential in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-2-ylmethoxy group can enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogues include disubstituted phenylamines and azomethines with varied functional groups:

Substituent Effects :

Physicochemical Properties

- Solubility : The THP moiety likely increases lipophilicity compared to methyl or hydroxy groups but may reduce solubility in polar solvents relative to azomethines with hexyloxy chains, which balance hydrophobicity and flexibility .

- Thermal Stability : Bulky substituents like THP can impede thermal decomposition, as seen in azomethines with rigid cores (Tg > 150°C in ). However, direct thermal data for the target compound is unavailable .

Biological Activity

Overview

3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is an organic compound characterized by a phenylamine core with a tetrahydro-2H-pyran-2-ylmethoxy group and a methyl substituent. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where its interactions with various biological targets may yield therapeutic benefits.

The biological activity of this compound is primarily influenced by its structural components. The tetrahydro-2H-pyran ring enhances the compound's stability and bioavailability, which can improve its interaction with molecular targets such as enzymes and receptors. This interaction may modulate various biological processes, leading to potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds containing the tetrahydro-pyran moiety often exhibit antimicrobial properties. The structural features of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine may enhance its efficacy against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Activity

The compound has been explored for its anticancer potential due to its ability to interact with cancer-related pathways. Studies suggest that similar phenylamine derivatives can inhibit tumor growth by targeting specific oncogenes or tumor suppressor genes . The methyl group may also play a role in enhancing the compound's lipophilicity, allowing better cellular uptake.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique attributes of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine against similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Methyl-4-hydroxyphenylamine | Lacks tetrahydro-pyran group | Lower stability and bioavailability |

| 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine | Lacks methyl group | Potentially less reactive |

| 3-Methyl-4-(tetrahydro-2H-pyran-2-yloxy)-phenylamine | Similar structure without amine | Reduced biological activity |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluating various pyran derivatives found that those with similar structures exhibited significant antimicrobial activity against Gram-positive bacteria. The results suggested that modifications to the phenylamine structure could enhance efficacy .

- Anticancer Studies : In vitro studies on phenylamine derivatives demonstrated that certain modifications could lead to increased apoptosis in cancer cell lines. The presence of the tetrahydro-pyran moiety was noted to improve binding affinity to cancer-related targets .

Future Directions in Research

The potential applications of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine warrant further research, particularly in:

- Pharmacokinetics : Understanding how this compound is metabolized and its bioavailability in vivo could provide insights into its therapeutic potential.

- Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate which specific modifications enhance biological activity, guiding the design of more potent analogs.

Q & A

Q. What are the common synthetic routes for 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine?

- Methodological Answer : The synthesis typically involves functionalizing the phenylamine core with a tetrahydro-2H-pyran (THP) moiety. Key steps include:

- Protection/Deprotection : The THP group is introduced via etherification using reagents like dihydropyran under acidic conditions (e.g., HCl or p-toluenesulfonic acid) .

- Substitution : Methoxy group installation via nucleophilic aromatic substitution (e.g., using NaH or K₂CO₃ as base in polar aprotic solvents like DMF) .

- Reduction : If intermediates require reduction (e.g., nitro to amine), catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ may be employed .

Critical Reagents : THP derivatives, alkyl halides (for methoxy), and reducing agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the THP ring structure (e.g., δ 3.5–4.5 ppm for pyran oxygen-linked protons) and methyl/methoxy groups .

- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹ for primary amine) and C-O-C ether bonds (~1100 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI+ for protonated ions) .

Q. How can researchers assess the compound’s stability under varying conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC/UV-Vis. THP ethers are sensitive to strong acids .

- Thermal Stability : Use TGA/DSC to analyze decomposition temperatures. Amine groups may oxidize at high temps .

- Light Sensitivity : Expose to UV/visible light and track structural changes via NMR .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like AI-driven synthesis planners (e.g., Reaxys or Pistachio models) predict feasible routes by cross-referencing reaction databases .

- DFT Calculations : Model transition states for key steps (e.g., THP ring formation) to identify energy barriers and optimal catalysts .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yields .

Q. What strategies resolve contradictions in reaction yields across different synthetic protocols?

- Methodological Answer :

- Control Experiments : Test variables like catalyst loading (e.g., Pd-C vs. Raney Ni), solvent polarity, and temperature gradients .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation or THP ring opening) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to pinpoint rate-limiting steps .

Q. How does the THP moiety influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Compare analogs with/without THP using enzyme inhibition assays (e.g., cytochrome P450). THP enhances lipophilicity and metabolic stability .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) to assess steric/electronic effects of the THP group .

Q. What advanced purification techniques improve enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid) to separate enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.